(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(Z)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring and a hydroxy-methoxy substituted phenyl ring, connected through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-1H-pyrazole-5-carbaldehyde and 4-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the reaction conditions are optimized to increase yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology
It exhibits potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
The compound is used in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of (Z)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a simpler structure.
Flavonoids: Compounds with similar biological activities but different structural features.
Curcumin: A well-known compound with a similar propenone linkage and biological properties.
Uniqueness
(Z)-3-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE stands out due to the presence of the pyrazole ring, which imparts unique electronic and steric properties, enhancing its biological activity and specificity.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
(Z)-3-(2-ethylpyrazol-3-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O3/c1-3-17-12(8-9-16-17)5-7-13(18)11-4-6-14(19)15(10-11)20-2/h4-10,19H,3H2,1-2H3/b7-5- |
InChI Key |
XQPUIHMKZKGRMI-ALCCZGGFSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C\C(=O)C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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